molecular formula C12H14FN3O5S B2994457 1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-3-oxo-1,4-diazepane CAS No. 2418649-70-2

1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-3-oxo-1,4-diazepane

Cat. No.: B2994457
CAS No.: 2418649-70-2
M. Wt: 331.32
InChI Key: AUVGSHZQJPJOKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of FSPC involves several steps. One common approach is through enzymatic methods , which have gained attention due to their selectivity and mild reaction conditions . These methods include the use of enzymes such as cytochrome P450 , aldolases , fluoroacetyl coenzyme A thioesterases , and others. Notably, the direct formation of the C-F bond by the enzyme fluorinase has proven effective in synthesizing fluorinated compounds .

Future Directions

  • Biological Activity : Investigate FSPC’s effects on cellular pathways, especially considering its potential as an FGFR inhibitor .

Properties

IUPAC Name

1-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-3-oxo-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O5S/c1-8-11(17)15-3-2-4-16(8)12(18)9-5-10(7-14-6-9)21-22(13,19)20/h5-8H,2-4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGSHZQJPJOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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